3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound belonging to the oxadiazole class, characterized by the presence of an oxadiazole ring and a pyrrolidine moiety. This compound has attracted interest in medicinal chemistry and materials science due to its potential biological activities and chemical properties. The molecular formula of this compound is , and it has a molecular weight of approximately .
3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is classified as a heterocyclic compound due to its unique ring structure that includes both nitrogen and oxygen atoms. It falls under the broader category of pharmaceutical compounds with potential applications in drug development and organic synthesis.
The synthesis of 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:
The reaction conditions are critical for optimizing yield and purity. Industrial production may use continuous flow reactors to enhance control over reaction parameters. Purification techniques such as recrystallization or chromatography are employed to isolate the final product in its hydrochloride salt form .
The molecular structure of 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride features:
Key structural data includes:
3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride can participate in several chemical reactions:
Common reaction conditions include:
The mechanism of action for 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific biological targets:
Key physical properties include:
Relevant chemical properties include:
3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride has several notable applications:
The medicinal chemistry journey of 1,2,4-oxadiazoles began with their initial synthesis in 1884 by Tiemann and Krüger, who classified these heterocycles as "furo[ab1]diazoles" or azoximes [1] [6]. Despite this early discovery, their pharmacological potential remained unexplored for nearly 80 years until the 1960s, when researchers observed their intriguing propensity for photochemical rearrangements into other heterocyclic systems [1] [6]. The first significant therapeutic breakthrough emerged with Oxolamine (Figure 1), introduced as a cough suppressant in the 1960s, marking the first commercial drug containing the 1,2,4-oxadiazole nucleus [1] [8]. This milestone validated the pharmacological relevance of this heterocycle and catalyzed extensive research into its therapeutic applications.
Table 1: Clinically Approved Drugs Containing 1,2,4-Oxadiazole Core
Drug Name | Therapeutic Category | Year Introduced | Key Structural Feature |
---|---|---|---|
Oxolamine | Cough suppressant | 1960s | 3,5-Disubstituted 1,2,4-oxadiazole |
Prenoxdiazine | Cough suppressant | - | 5-Aryl-3-alkyloxadiazole |
Butalamine | Vasodilator | - | Oxadiazole with tertiary amine chain |
Fasiplon | Nonbenzodiazepine anxiolytic | - | Fused imidazo-oxadiazole system |
Pleconaril | Antiviral (enterovirus inhibitor) | - | Oxadiazole with phenoxyalkyl chain |
Ataluren | Treatment for Duchenne muscular dystrophy | - | 3-(4-Nitrobenzyl)-5-isoxazole-oxadiazole |
Over the past four decades, medicinal chemists have systematically explored the 1,2,4-oxadiazole scaffold, leading to compounds with diverse biological activities. This heterocycle has demonstrated exceptional versatility, serving as the core structure in molecules exhibiting anticancer, anti-inflammatory, antiviral, antibacterial, and central nervous system activities [1] [8]. The discovery of naturally occurring 1,2,4-oxadiazoles further stimulated interest in this scaffold. Notably, Phidianidines A and B (Figure 2), isolated in 2011 from the sea slug Phidiana militaris, represent the first identified natural products containing this heterocycle [1]. These marine alkaloids exhibit cytotoxic activity against multiple cancer cell lines (including HeLa and CaCo-2) and function as selective agonists for PTP1B and CXCR4 receptors [1] [8]. Another significant natural product, quisqualic acid, isolated from Quisqualis indica seeds, contains the 1,2,4-oxadiazole moiety and acts as a potent agonist for metabotropic glutamate receptors (mGluR II/IV), highlighting the scaffold's relevance for neurological disorders [1].
The 1,2,4-oxadiazole ring has emerged as a strategic bioisostere in contemporary drug design, primarily due to its ability to mimic ester and amide functionalities while offering superior metabolic stability [2] [7]. This bioisosteric equivalence stems from the heterocycle's electronic distribution and hydrogen-bonding capacity, which enables it to engage in similar molecular interactions as carbonyl-containing groups [2]. Crucially, 1,2,4-oxadiazoles exhibit exceptional resistance to enzymatic and chemical hydrolysis, making them particularly valuable for replacing metabolically labile esters and amides in drug candidates [2] [6]. This property significantly enhances the pharmacokinetic profiles of drug candidates, especially when administered orally where gastrointestinal stability is paramount.
Table 2: Physicochemical and Pharmacokinetic Comparison of Oxadiazole Isomers
Parameter | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Significance |
---|---|---|---|
Average logD | +0.5 higher | Lower | Impacts membrane permeability |
Dipole moment | 5.34 D | 2.93 D | Influences solubility & target binding |
Metabolic stability | Moderate | Higher | Affects half-life and dosing frequency |
hERG inhibition risk | Higher | Lower | Reduces cardiotoxicity concerns |
Aqueous solubility | Moderate | Higher | Enhances bioavailability |
Comparative studies of matched molecular pairs have revealed significant physicochemical distinctions between the 1,2,4-oxadiazole isomer and its 1,3,4-oxadiazole counterpart [7]. Systematic analysis demonstrates that 1,2,4-oxadiazoles typically exhibit approximately 0.5 log unit higher lipophilicity (logD) than their 1,3,4-isomers, influencing their membrane permeability and distribution patterns [7]. Furthermore, the pronounced dipole moment difference (5.34 D for 1,2,4-oxadiazoles vs. 2.93 D for 1,3,4-oxadiazoles) significantly impacts their solvation energy, solubility profiles, and target binding interactions [7]. These inherent properties directly influence their pharmacokinetic behavior, with 1,2,4-oxadiazoles often demonstrating higher metabolic stability in liver microsome assays compared to other heterocycles, albeit with a potentially increased risk of hERG channel inhibition that requires careful molecular optimization [7].
The bioisosteric applications of 1,2,4-oxadiazoles extend beyond ester/amide replacement. Recent medicinal chemistry campaigns have leveraged this heterocycle to mimic carboxylic acids, carbamates, and even reverse amides in targeted therapies [2]. For instance, in kinase inhibitor development, the 1,2,4-oxadiazole moiety has successfully replaced meta-carboxamide groups while maintaining key hydrogen-bond interactions with hinge regions [2]. Additionally, its moderate aromatic character (π-deficient system) allows it to participate in edge-to-face aromatic interactions and cation-π bonding, further expanding its molecular recognition capabilities [6] [7].
The strategic integration of pyrrolidine rings with 1,2,4-oxadiazoles represents a rational approach to scaffold design that merges the bioisosteric advantages of oxadiazoles with the three-dimensional complexity of saturated nitrogen heterocycles [3] [5]. Pyrrolidine, a five-membered saturated heterocycle, offers significant structural advantages in drug design, including sp³-hybridized carbon atoms that enhance three-dimensional coverage and stereogenic centers that enable precise chiral interactions with biological targets [5]. The pseudorotation capability of pyrrolidine allows it to adopt multiple energetically favorable conformations, facilitating optimal binding with diverse protein architectures [5]. This conformational flexibility is quantified by its ring-puckering parameters, which differ substantially from the planar constraints of aromatic systems like pyrrole (Table 3).
Table 3: Structural and Physicochemical Comparison of Pyrrolidine with Related Scaffolds
Property | Pyrrolidine | Pyrrole | Cyclopentane | Significance |
---|---|---|---|---|
Dipole moment (D) | 1.41 | 2.93 | 0.07 | Impacts solubility & target interactions |
sp³ character (%) | 100 | 0 | 100 | Enhances 3D shape diversity |
Chiral centers | Up to 4 | 0 | Up to 5 | Enables stereoselective binding |
Solvent-accessible surface area (Ų) | 258.8 | 236.3 | 269.2 | Influences desolvation energy |
Hydrogen bond acceptors | 1.5 | 0.5 | 0 | Modulates target engagement |
The pyrrolidine ring contributes significantly to the pharmacokinetic optimization of hybrid molecules. When compared to pyrrole and cyclopentane, pyrrolidine exhibits a balanced profile of polar surface area (16.5 Ų), moderate lipophilicity (LogP = 0.46), and enhanced aqueous solubility (LogS = 0.85) [5]. This balance facilitates favorable membrane permeability while maintaining sufficient water solubility for bioavailability. Additionally, pyrrolidine's hydrogen-bonding capacity (pKBHX = 2.59) enables it to form stronger hydrogen bonds than its aromatic counterpart (pyrrole, pKBHX = 0.15), significantly enhancing target affinity [5].
The molecular hybridization approach combining pyrrolidine with 1,2,4-oxadiazole has yielded several promising therapeutic agents. Recent innovations include DNA gyrase inhibitors featuring pyrrolidine-oxadiazole hybrids that demonstrate nanomolar enzymatic inhibition and potent antibacterial activity [3] [4]. Compound 16 (Table 4), a representative of this class, exhibited exceptional activity against Staphylococcus aureus (MIC = 24 ng/mL) and Escherichia coli (MIC = 62 ng/mL), surpassing the reference drug ciprofloxacin in potency [3]. This hybrid molecule inhibited DNA gyrase with an IC₅₀ of 120 nM, lower than novobiocin (170 nM), by effectively binding to the ATP-binding site of the enzyme [3] [4]. Similarly, cholyl-oxadiazole-pyrrolidine hybrids have demonstrated selective antimicrobial activity, with compound 4p exhibiting MIC values of 70 µg/mL against Bacillus subtilis and significant activity against Staphylococcus aureus [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7